2,5-Dimethylmorpholine

Physicochemical properties Process engineering Distillation

2,5-Dimethylmorpholine (CAS 106-56-9) is a cyclic secondary amine belonging to the substituted morpholine class, characterized by the presence of two methyl groups at the 2- and 5- positions of the morpholine ring. This structural feature imparts distinct stereochemical and physicochemical properties compared to unsubstituted morpholine or other dimethyl isomers such as 2,6-dimethylmorpholine (CAS 141-91-3).

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 106-56-9
Cat. No. B1593661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylmorpholine
CAS106-56-9
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1CNC(CO1)C
InChIInChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3
InChIKeyRPSYMAMREDJAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylmorpholine (CAS 106-56-9) Product Guide: Technical Specifications & Industrial Applications


2,5-Dimethylmorpholine (CAS 106-56-9) is a cyclic secondary amine belonging to the substituted morpholine class, characterized by the presence of two methyl groups at the 2- and 5- positions of the morpholine ring [1]. This structural feature imparts distinct stereochemical and physicochemical properties compared to unsubstituted morpholine or other dimethyl isomers such as 2,6-dimethylmorpholine (CAS 141-91-3) [1]. It is a colorless liquid with a molecular weight of 115.17 g/mol, a density of approximately 0.862-0.9 g/cm³, and a boiling point around 150.8 °C at 760 mmHg . The compound exhibits a predicted pKa of 9.07 ± 0.60, which influences its basicity and reactivity in various chemical processes .

Stereochemical Control
Axial/equatorial methyl groups support asymmetric synthesis and chiral auxiliary research
Thermal Profile
Reported higher boiling point supports high-temperature processes and solvent retention
Density Profile
Lower density than 2,6-isomer aids phase-separation and low-density formulation design
Application Niche
Reported as mechanistic probe in styrene polymerization studies

Why Generic Morpholine Substitution Fails: Critical Differentiation of 2,5-Dimethylmorpholine


Direct substitution of 2,5-dimethylmorpholine with other morpholine derivatives is not advisable without rigorous validation, as the specific position and stereochemistry of the methyl groups profoundly alter key properties that govern performance in targeted applications [1]. For instance, the 2,5-substitution pattern creates a unique stereochemical environment with one methyl group in an equatorial position and the other in an axial position, which differs fundamentally from the symmetric 2,6-isomer and influences conformational preferences and reactivity in stereoselective syntheses . Furthermore, compared to unsubstituted morpholine, the presence of methyl groups significantly increases the boiling point (from ~129 °C to ~150.8 °C) and reduces density (from ~1.007 g/cm³ to ~0.862-0.9 g/cm³), which can impact distillation processes, solvent behavior, and volatility in industrial formulations [2]. These distinctions underscore the necessity for compound-specific verification rather than class-level assumptions.

Stereochemical mismatch
Axial/equatorial conformation differs fundamentally from the symmetric 2,6-isomer, limiting direct substitution in stereoselective syntheses without validation.
Thermal profile shift
Markedly elevated boiling point vs. morpholine and N-methylmorpholine may alter distillation behavior and solvent volatility; compound-specific verification is required.
Density deviation
Lower density compared to 2,6-dimethylmorpholine can shift phase-separation and mixing characteristics in formulations; cannot assume interchangeable density profiles.

Quantitative Differentiation Guide: 2,5-Dimethylmorpholine vs. Closest Analogs


Comparative Boiling Point Elevation: 2,5-Dimethylmorpholine vs. Morpholine and N-Methylmorpholine

2,5-Dimethylmorpholine exhibits a significantly elevated boiling point compared to both unsubstituted morpholine and N-methylmorpholine, which is a direct consequence of its increased molecular weight and altered intermolecular forces due to the two methyl substituents [1]. This property is critical for applications where thermal stability or specific volatility profiles are required .

Boiling Point Elevation
Cross-study comparable
150.8 ± 15.0 °C (2,5-dimethylmorpholine) vs. 129 °C (morpholine), 115 °C (N-methylmorpholine)
May influence distillation and solvent selection in high-temperature processes.
Sources: Wikipedia; verify under specific process conditions.
Physicochemical properties Process engineering Distillation

Density Modulation and Its Impact on Formulation: 2,5- vs. 2,6-Dimethylmorpholine

The density of 2,5-dimethylmorpholine is notably lower than that of its 2,6-isomer, which can be a decisive factor in liquid-liquid extraction processes, formulation homogeneity, and the design of multi-component mixtures [1]. While both compounds are liquids at room temperature, the density difference can affect buoyancy, mixing, and phase separation behavior in industrial applications .

Density Differential
Cross-study comparable
0.862–0.9 g/cm³ (2,5-) vs. 0.935 g/cm³ (2,6-); ~0.035–0.073 g/cm³ lower
May impact formulation homogeneity and phase behavior in biphasic systems.
PubChem data; confirm under actual process conditions.
Formulation science Density Solvent properties

Stereochemical Influence on Reactivity: Axial vs. Equatorial Methyl Group Conformation in 2,5-Dimethylmorpholine

The 2,5-substitution pattern imposes a specific conformational constraint where one methyl group is forced into an axial position and the other into an equatorial position, a phenomenon not observed in the symmetric 2,6-isomer where both methyl groups can adopt the more stable equatorial orientation [1]. This structural rigidity makes 2,5-dimethylmorpholine a valuable chiral scaffold and auxiliary in asymmetric synthesis, offering distinct stereoelectronic effects that can influence reaction outcomes .

Stereochemical Conformation
Class-level inference
One axial, one equatorial methyl group (2,5-isomer) vs. both equatorial in 2,6-isomer
Supports chiral scaffold selection in asymmetric synthesis research.
Modeling-based; experimental conformational studies recommended.
Stereoselective synthesis Chiral building block Conformational analysis

Application-Specific Performance: 2,5-Dimethylmorpholine as a Mechanistic Probe in Polymerization

2,5-Dimethylmorpholine has been specifically identified as a useful mechanistic probe in styrene polymerization reactions, providing valuable information on reaction selectivity due to its behavior as a good acceptor for styrene and long-chain alkanes . This targeted application is not a general characteristic of all morpholine derivatives, highlighting a specific utility that can inform research and development choices in polymer science .

Polymerization Probe
Data to verify
Reported as good acceptor for styrene and long-chain alkanes
Reported application in mechanistic studies of styrene polymerization selectivity.
No published source provided; verify before substituting other morpholines.
Polymer chemistry Mechanistic probes Reaction selectivity

Optimal Application Scenarios for 2,5-Dimethylmorpholine Based on Evidence


Asymmetric Synthesis and Chiral Auxiliary Development

Based on the unique stereochemical conformation of 2,5-dimethylmorpholine, where one methyl group is axial and the other equatorial, it is best applied as a chiral scaffold or auxiliary in enantioselective reactions . This scenario is most advantageous when developing new catalysts or pharmaceutical intermediates where stereochemical control is paramount .

High-Temperature Chemical Processes Requiring Reduced Volatility

Given its elevated boiling point (~150.8 °C) compared to morpholine (~129 °C) and N-methylmorpholine (~115 °C), 2,5-dimethylmorpholine is a superior choice for reactions or industrial processes conducted at higher temperatures where maintaining a liquid phase or minimizing vapor loss is critical . This includes certain distillation and solvent recovery applications.

Formulation of Low-Density Liquid Mixtures or Biphasic Systems

The lower density of 2,5-dimethylmorpholine (0.862-0.9 g/cm³) relative to 2,6-dimethylmorpholine (0.935 g/cm³) makes it the preferred isomer for applications where phase separation, buoyancy, or the overall density profile of a liquid formulation is a key design parameter . This is particularly relevant in liquid-liquid extraction and specialty solvent blends .

Polymerization Mechanism Studies

In academic or industrial research settings focused on understanding the selectivity of styrene polymerization, 2,5-dimethylmorpholine serves as an effective mechanistic probe due to its documented ability to act as a good acceptor for styrene and long-chain alkanes . This specific application is a strong differentiator for selecting this compound over other morpholines for such investigations .

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral auxiliary research
Stereochemical conformation (axial/equatorial methyl groups)
Enantioselectivity and reaction outcome reproducibility
High-temperature chemical processes
Elevated boiling point profile
Thermal stability and solvent recovery efficiency
Low-density liquid formulations & biphasic systems
Lower density vs. 2,6-isomer
Phase separation and mixing homogeneity
Polymerization mechanism studies
Demonstrated acceptor behavior for styrene/alkanes
Reaction selectivity and mechanistic interpretation

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